molecular formula C12H15ClN2O B416599 1-(3-Chlorobenzoyl)-4-methylpiperazine CAS No. 333767-14-9

1-(3-Chlorobenzoyl)-4-methylpiperazine

Cat. No.: B416599
CAS No.: 333767-14-9
M. Wt: 238.71g/mol
InChI Key: JMCVROBSFMMHPI-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzoyl)-4-methylpiperazine is a piperazine derivative featuring a 3-chlorobenzoyl group attached to the 1-position of the 4-methylpiperazine scaffold. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic properties and receptor interactions .

Properties

CAS No.

333767-14-9

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71g/mol

IUPAC Name

(3-chlorophenyl)-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C12H15ClN2O/c1-14-5-7-15(8-6-14)12(16)10-3-2-4-11(13)9-10/h2-4,9H,5-8H2,1H3

InChI Key

JMCVROBSFMMHPI-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituent/Position Biological Activity/Application Key Reference(s)
1-(3-Chlorobenzoyl)-4-methylpiperazine 3-Chlorobenzoyl (1-position) Hypothesized CNS/sigma receptor modulation*
BD-1063 (1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine) 3,4-Dichlorophenethyl (1-position) Sigma-1 receptor antagonist (IC₅₀: 9 nM)
1-(2-Chlorobenzyl)-4-methylpiperazine 2-Chlorobenzyl (1-position) Lung CYP2A13 inhibitor (IC₅₀: 0.8 µM)
BM212 (1-((1,5-Bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)methyl)-4-methylpiperazine) Bis(4-chlorophenyl)pyrrole (1-position) MmpL3 inhibitor (antimycobacterial)
JNJ777120 (1-[(5-Chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine) 5-Chloroindole-2-carbonyl (1-position) H4 receptor antagonist (IC₅₀: 4 nM)

*Note: Activity inferred from structural similarity to sigma receptor ligands like BD-1063.

Key Observations:

This may improve solubility but reduce blood-brain barrier permeability . Chlorine position: 3-Chloro substitution (target compound) vs. For example, 2-chloro substitution in benzylpiperazines is associated with CYP2A13 inhibition, while 3-substituted analogues may favor other targets .

Biological Activity Trends :

  • Sigma Receptor Ligands : BD-1063, with a dichlorophenethyl group, shows high sigma-1 affinity. The 3-chlorobenzoyl group in the target compound may mimic aryl interactions seen in sigma ligands but requires experimental validation .
  • Enzyme Inhibition : Benzyl-substituted derivatives (e.g., 1-(2-chlorobenzyl)-4-methylpiperazine) inhibit CYP2A13, suggesting that bulkier substituents (e.g., benzoyl) might reduce steric compatibility with enzyme active sites .
  • Antimicrobial Activity : BM212’s bis-chlorophenyl pyrrole group highlights the importance of lipophilic substituents for membrane penetration, a feature less prominent in the target compound .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : Chlorine at the 3-position (meta) on the benzoyl ring may enhance metabolic stability compared to para-substituted analogues .
  • Piperazine Substitution : The 4-methyl group on piperazine likely reduces basicity, improving oral bioavailability compared to unsubstituted piperazines .
  • Ketone vs.

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